molecular formula C11H14O2S B1296261 Ethyl 2-(p-tolylthio)acetate CAS No. 14738-27-3

Ethyl 2-(p-tolylthio)acetate

Cat. No. B1296261
CAS RN: 14738-27-3
M. Wt: 210.29 g/mol
InChI Key: RJBCLDCLOCANCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-(p-tolylthio)acetate involves the reaction of 2-bromoacetate with p-tolylthiol. In the context of ester synthesis, a similar compound, ethyl acetoacetate, is synthesized using a bulky base like LDA or the anionic version of the alkoxy group .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(p-tolylthio)acetate consists of an ethyl group (C2H5), a p-tolylthio group (C7H7S), and an acetate group (C2H3O2) .


Physical And Chemical Properties Analysis

Ethyl 2-(p-tolylthio)acetate is a colorless to yellow liquid that has a characteristic odor. Esters, in general, are polar but do not engage in hydrogen bonding with each other, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Fragrance Material Review

A study conducted by McGinty, Letizia, and Api (2012) presents a toxicologic and dermatologic review of 2-(p-tolyloxy)ethyl acetate, a compound structurally related to Ethyl 2-(p-tolylthio)acetate, focusing on its use as a fragrance ingredient. This research is part of a comprehensive safety assessment of aryl alkyl alcohol simple acid esters (AAASAE), which are used widely in fragrance compositions. The review includes detailed summaries of available toxicology and dermatology papers related to this fragrance ingredient, emphasizing its physical properties and safety for use in fragrances (McGinty, Letizia, & Api, 2012).

Organic Synthesis and Chemical Processes

Zhou, Zhou, and Jing (2017) investigated the mechanisms for the Csp(3)-H functionalization of ethyl 2-(methyl(p-tolyl)amino)acetate, a compound with similarities to Ethyl 2-(p-tolylthio)acetate, using density functional theory (DFT). Their study provides valuable insights into the chemical interactions and potential applications of such compounds in organic synthesis, demonstrating the pathways through which these reactions can generate intermediate radicals and the subsequent addition reactions (Zhou, Zhou, & Jing, 2017).

Yan et al. (2012) describe an efficient method for synthesizing per-O-acetylated p-tolylthio glycosides from various unprotected sugars, showcasing the practical applications of related thiol compounds in the preparation of thioglycosides. This solvent-free protocol highlights the versatility of such compounds in carbohydrate chemistry and their potential for producing glycoside derivatives with high yields (Yan et al., 2012).

Material Science and Engineering

Kellenberger et al. (2008) explored the electrochemical properties of poly[2-(3-thienyl)ethyl acetate] and its hydrolyzed derivatives, studying the impact of terminal functionalities in side groups on these properties. Their research into the p-doping process of these polymers contributes to the understanding of material behaviors and the development of new materials with specific electronic and structural characteristics (Kellenberger et al., 2008).

Safety And Hazards

Ethyl 2-(p-tolylthio)acetate is considered hazardous. It is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness .

properties

IUPAC Name

ethyl 2-(4-methylphenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-3-13-11(12)8-14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBCLDCLOCANCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297278
Record name ethyl 2-[(4-methylphenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(p-tolylthio)acetate

CAS RN

14738-27-3
Record name Acetic acid, 2-[(4-methylphenyl)thio]-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 115071
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Record name 14738-27-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-[(4-methylphenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methylbenzenethiol (5 g, 40.25) in dry THF was added dropwise to a suspension of NaH (60% in mineral oil, 1.98 g, 48.30) in THF at room temperature and stirred for 30 min. under N2 atmosphere. Ethylbromoacetate (4.9 mL, 44.27) was added slowly to this solution and further stirred at room temperature for 3 h. The solvent was removed under vacuum. The residue was dissolved in oil. HCl and extracted by ethylacetate. The combined organic phase was washed successively with saturated NaHCO3 solution, water and brine then dried over Na2SO4. Evaporation of organic phase yielded 8.46 g (99%) colorless oil. 1H NMR (CDCl3): δ 1.22 (t, J=7.2 Hz, 3H), 2.32 (s, 3H), 3.57 (s, 2H), 4.14 (q, J=7.2 Hz, 2H), 7.11 (d, J=8.0 Hz, 2H), 7.33 (d, J=8.0 Hz, 2H). EIMS m/z 210 (M+1), 233 (M+23).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Yield
99%

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